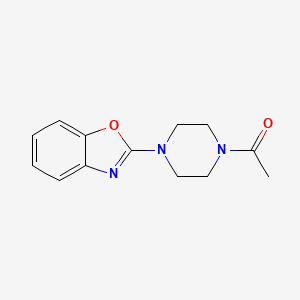

![molecular formula C18H13F2N3O B5549062 N-(3-fluorophenyl)-2-[(4-fluorophenyl)amino]nicotinamide](/img/structure/B5549062.png)

N-(3-fluorophenyl)-2-[(4-fluorophenyl)amino]nicotinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-(3-fluorophenyl)-2-[(4-fluorophenyl)amino]nicotinamide and related compounds often involves complex organic reactions. While specific synthesis details for this compound were not directly found, the general approach to synthesizing nicotinamide derivatives typically involves coupling reactions, where aromatic halides react with nicotinamide under conditions that facilitate the formation of the desired amide bond (Reddy, Prajapti, & Ranjan, 2018). These methodologies highlight the intricate balance between reactivity and selectivity needed to achieve the desired product.

Molecular Structure Analysis

The molecular structure of nicotinamide derivatives, including N-(3-fluorophenyl)-2-[(4-fluorophenyl)amino]nicotinamide, is characterized by the presence of a nicotinamide core attached to aromatic groups substituted with halogens such as fluorine. These structures can exhibit planarity and demonstrate interesting electronic properties due to the electron-withdrawing effects of the fluorine atoms. Such structural characteristics are crucial for the potential biological activity of these compounds. The structural analysis often involves X-ray crystallography or NMR techniques to elucidate the precise arrangement of atoms and the conformation of the molecule (Jethmalani et al., 1996).

Wissenschaftliche Forschungsanwendungen

Neuroprotective Effects and Cognitive Function

Nicotinamide, a derivative of nicotinic acid, has been extensively studied for its neuroprotective effects and potential benefits in enhancing cognitive function. Research suggests that nicotinamide plays a crucial role in cellular metabolism and energy production, which are vital for maintaining neuronal health and function. It is involved in the synthesis of nicotinamide adenine dinucleotide (NAD+), a coenzyme essential for energy metabolism and cellular repair mechanisms. Studies indicate that nicotinamide supplementation may offer protective effects against neurodegenerative diseases, such as Alzheimer's and Parkinson's, by supporting neuronal health and reducing inflammation and oxidative stress within the brain (Rennie et al., 2015).

Antioxidant and Anti-inflammatory Properties

Nicotinamide exhibits significant antioxidant and anti-inflammatory properties, which are beneficial in various pathological conditions, including metabolic and neurodegenerative diseases. Its role as an antioxidant helps in mitigating oxidative stress, a common pathway in the development of chronic diseases. Furthermore, nicotinamide's anti-inflammatory effects contribute to its protective mechanisms, supporting cellular integrity and function (Hwang & Song, 2020).

Role in Metabolic Regulation

Nicotinamide plays a vital role in metabolic regulation, particularly in the context of glucose metabolism and insulin sensitivity. Its involvement in the synthesis of NAD+ directly impacts cellular energy metabolism, influencing the body's ability to manage glucose levels effectively. This aspect of nicotinamide's function has implications for research into metabolic diseases, including diabetes and obesity, where dysregulated energy metabolism is a key feature (Elhassan et al., 2017).

Potential in Cancer Therapy

Nicotinamide has been explored for its potential therapeutic benefits in cancer therapy. Its role in DNA repair and maintenance of genomic stability is of particular interest, as these are critical factors in cancer development and progression. Additionally, nicotinamide's ability to modulate inflammation and oxidative stress, along with its impact on cellular metabolism, presents a multifaceted approach to cancer therapy, supporting the rationale for its inclusion in anticancer research (Jain et al., 2020).

Influence on Cellular Signaling and Epigenetics

Emerging research indicates that nicotinamide influences cellular signaling pathways and epigenetic mechanisms, highlighting its potential impact beyond traditional metabolic roles. These effects include modulation of sirtuin activity, which plays a role in aging and cellular stress responses, and impacts on DNA methylation patterns, suggesting that nicotinamide may have broader implications for gene expression and cellular function (Roberti et al., 2021).

Eigenschaften

IUPAC Name |

2-(4-fluoroanilino)-N-(3-fluorophenyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F2N3O/c19-12-6-8-14(9-7-12)22-17-16(5-2-10-21-17)18(24)23-15-4-1-3-13(20)11-15/h1-11H,(H,21,22)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTZUZYGLURKKPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)NC(=O)C2=C(N=CC=C2)NC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-fluoroanilino)-N-(3-fluorophenyl)nicotinamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5548991.png)

![1-[(2-pyrimidinyloxy)acetyl]azepane](/img/structure/B5549002.png)

![2-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]-N-phenylacetamide](/img/structure/B5549007.png)

![2-[4-(1-benzothien-5-ylcarbonyl)-1-piperazinyl]pyrazine](/img/structure/B5549020.png)

![8-[(6-isopropyl-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)carbonyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5549024.png)

![N-[(2-hydroxy-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)acetamide](/img/structure/B5549031.png)

![4-methyl-N-{2,2,2-tribromo-1-[(2-nitrophenyl)amino]ethyl}benzamide](/img/structure/B5549033.png)

![2,2'-[(4-methoxy-6-methyl-2-pyrimidinyl)imino]diethanol](/img/structure/B5549040.png)

![4-methyl-2-[2-(2-methyl-1-piperidinyl)-2-oxoethoxy]pyrimidine](/img/structure/B5549056.png)

![5-{4-[(6-hydroxy-1,4-oxazepan-6-yl)methyl]-1-piperazinyl}-2-methyl-3(2H)-pyridazinone dihydrochloride](/img/structure/B5549059.png)

![N-cyclohexyl-4-{[(methylsulfonyl)amino]methyl}benzamide](/img/structure/B5549073.png)